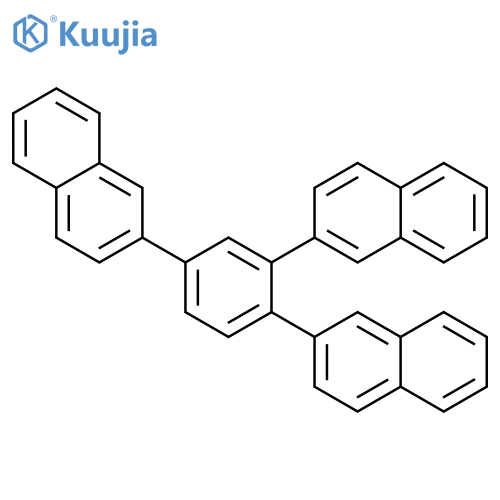Cas no 16322-13-7 (Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-)

16322-13-7 structure
商品名:Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-
- Naphthalene,2,2',2''-(1,3,5-benzenetriyl)tris-
- F74618
- AKOS037645265
- 1,3,5-tri-beta-naphthyl benzene
- 2-[3,5-bis(naphthalen-2-yl)phenyl]naphthalene
- CS-0169826
- YSZC138
- naphthalene, 2,2',2''-(1,2,5-benzenetriyl)tris-
- 1,3,5-Tri(naphthalen-2-yl)benzene
- AS-59487
- 2-(3,5-dinaphthalen-2-ylphenyl)naphthalene
- 1,3,5-Tri-2-naphthylbenzene
- DTXSID80220885
- 16322-13-7
-
- インチ: InChI=1S/C36H24/c1-4-10-28-19-31(16-13-25(28)7-1)34-22-35(32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)33-18-15-27-9-3-6-12-30(27)21-33/h1-24H
- InChIKey: AWIOMAWDKDFGDP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
計算された属性
- せいみつぶんしりょう: 456.18792
- どういたいしつりょう: 456.187800766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 36
- 回転可能化学結合数: 3
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01XDG7-250mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 250mg |
$37.00 | 2025-02-12 | |
| 1PlusChem | 1P01XD7V-1g |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 1g |
$108.00 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240466-1g |
1,3,5-Tri(naphthalen-2-yl)benzene |
16322-13-7 | 98% | 1g |
¥1749.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240466-500mg |
1,3,5-Tri(naphthalen-2-yl)benzene |
16322-13-7 | 98% | 500mg |
¥936.00 | 2023-11-21 | |
| Aaron | AR01XDG7-1g |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 1g |
$132.00 | 2025-02-12 | |
| 1PlusChem | 1P01XD7V-100mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 100mg |
$18.00 | 2024-06-19 | |
| Aaron | AR01XDG7-100mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 100mg |
$22.00 | 2025-02-12 | |
| 1PlusChem | 1P01XD7V-250mg |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- |
16322-13-7 | 98% | 250mg |
$28.00 | 2024-06-19 |
Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris- 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
16322-13-7 (Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-) 関連製品
- 203-33-8(Benzo[a]aceanthrylene)
- 111189-32-3(Indeno[1,2,3-hi]chrysene)
- 1706-01-0(3-Methylfluoranthene)
- 205-99-2(Benzeacephenanthrylene)
- 205-83-4(Acenaphth1,2-aanthracene)
- 205-82-3(Benzojfluoranthene)
- 751-38-2(1,2,3,4-Tetraphenylnaphthalene)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
